molecular formula C26H36N8O6 B13924736 Cbz-Lys-N(Ph(4-NO2))Arg-NH2

Cbz-Lys-N(Ph(4-NO2))Arg-NH2

Cat. No.: B13924736
M. Wt: 556.6 g/mol
InChI Key: NHBBWOKWVFYDBG-VXKWHMMOSA-N
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Description

Cbz-Lys-N(Ph(4-NO2))Arg-NH2 is a synthetic peptide derivative featuring a carbobenzyloxy (Cbz) protecting group, lysine (Lys), and arginine (Arg) residues, with a para-nitro-substituted phenyl ring (Ph(4-NO2)) attached to the arginine side chain. This compound was designed to study structure-activity relationships (SAR) in antifungal agents, particularly against Phytophthora infestans (P. infestans), a pathogen responsible for severe crop diseases. The para-nitro group on the phenyl ring is critical for enhancing bioactivity, as demonstrated in SAR studies .

Properties

Molecular Formula

C26H36N8O6

Molecular Weight

556.6 g/mol

IUPAC Name

benzyl N-[(2S)-6-amino-1-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C26H36N8O6/c27-15-5-4-9-21(32-26(37)40-17-18-7-2-1-3-8-18)24(36)33(19-11-13-20(14-12-19)34(38)39)22(23(28)35)10-6-16-31-25(29)30/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17,27H2,(H2,28,35)(H,32,37)(H4,29,30,31)/t21-,22-/m0/s1

InChI Key

NHBBWOKWVFYDBG-VXKWHMMOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Lys-N(Ph(4-NO2))Arg-NH2 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as HPLC (High-Performance Liquid Chromatography) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cbz-Lys-N(Ph(4-NO2))Arg-NH2 undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: KMnO4 (Potassium Permanganate), OsO4 (Osmium Tetroxide)

    Reduction: Pd-C/H2 (Palladium on Carbon/Hydrogen), LiAlH4

    Substitution: Boc2O (Di-tert-butyl dicarbonate), FMOC-Cl (Fluorenylmethyloxycarbonyl chloride)

Major Products Formed

    Oxidation: Nitro derivatives of the phenyl group

    Reduction: Amino derivatives of the phenyl group

    Substitution: Boc-Lys-N(Ph(4-NO2))Arg-NH2, Fmoc-Lys-N(Ph(4-NO2))Arg-NH2

Scientific Research Applications

Cbz-Lys-N(Ph(4-NO2))Arg-NH2 has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in various diseases.

    Industry: Utilized in the production of peptide-based materials and as a precursor in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of Cbz-Lys-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors involved in various biological processes.

    Pathways Involved: It modulates signaling pathways related to cell growth, differentiation, and apoptosis. The nitrophenyl group plays a crucial role in its activity by interacting with specific amino acid residues in the target proteins.

Comparison with Similar Compounds

Substituent Type

  • Nitro (4-NO2) vs. Fluoro (4-F): The para-nitro group (4-NO2) in this compound confers higher antifungal activity against P. infestans compared to the para-fluoro (4-F) analog (compound 4i in SAR studies). The electron-withdrawing nature of the nitro group likely enhances binding to fungal targets, whereas the fluoro group provides moderate activity .

Substituent Position

  • Para vs. Meta/Ortho Positions: Substituents at the para position (e.g., 4-NO2, 4-F) consistently outperform those at meta (3-NO2) or ortho (2-NO2) positions. For example, a meta-nitro analog showed 40–60% reduced activity relative to the para-nitro compound, highlighting the importance of spatial orientation in target interaction .

Structural Modifications in Related Compounds

  • Protecting Groups:
    Compounds like Cbz-D-Arg(Pbf)-D-Ala-D-Arg(Pbf)-NH2 () use tert-butyloxycarbonyl (Pbf) protecting groups instead of Cbz. While Pbf enhances solubility, its impact on antifungal activity remains undocumented in available studies .

Table 1: Antifungal Activity of Selected Compounds Against P. infestans

Compound ID/Name Substituent Position Relative Activity Key Feature
This compound 4-NO2 Para Highest Nitro group enhances SAR
Cbz-Lys-N(Ph(4-F))Arg-NH2 (4i) 4-F Para High Moderate electron effects
Meta-nitro analog 3-NO2 Meta Moderate Suboptimal positioning
Ortho-nitro analog 2-NO2 Ortho Low Steric hindrance

Data sourced from SAR analysis in .

Research Findings and Implications

  • SAR Analysis: The para-nitro group in this compound maximizes interactions with fungal enzymes or membranes, likely through hydrogen bonding or dipole interactions. Fluorine, while less effective, offers a balance between activity and synthetic feasibility .
  • Unresolved Questions: The role of stereochemistry (D- vs. L-amino acids) and alternative protecting groups (e.g., Pbf) in antifungal activity warrants further investigation .

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